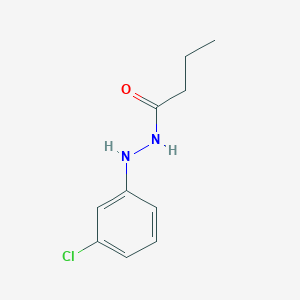

N'-(3-chlorophenyl)butanohydrazide

Descripción

N'-(3-Chlorophenyl)butanohydrazide is a hydrazide derivative characterized by a butanoyl hydrazine backbone substituted with a 3-chlorophenyl group. For example, hydrazinecarbothioamides are typically prepared by reacting isothiocyanates with hydrazine hydrate , while hydrazides often form through reactions of acid hydrazides with aldehydes or ketones under acidic conditions .

The 3-chlorophenyl moiety is a critical structural feature, contributing to electronic and steric effects that influence reactivity and biological activity. Such compounds are frequently explored for their pharmacological (e.g., antimicrobial, anti-inflammatory) or material science applications (e.g., polyimide precursors, energetic materials) .

Propiedades

IUPAC Name |

N'-(3-chlorophenyl)butanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-2-4-10(14)13-12-9-6-3-5-8(11)7-9/h3,5-7,12H,2,4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAWIMBQIXQDCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NNC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Observations :

- Substituent Effects : The 3-chlorophenyl group enhances electron-withdrawing properties, stabilizing intermediates in synthesis and influencing bioactivity. Bromine or bulkier substituents (e.g., pentadecyl chains) increase molecular weight and hydrophobicity .

- Synthetic Flexibility : Hydrazides are versatile intermediates; their reactivity with aldehydes/ketones enables diverse derivatization (e.g., benzylidene groups in ).

Antimicrobial Activity:

- 3-Chlorophenyl Derivatives: Compounds like ND-7 (MIC = 1.1 μM against S. aureus) and ND-8 (MIC = 0.6 μM against B. subtilis) demonstrate moderate antimicrobial activity, though often lower than reference drugs like norfloxacin .

Anti-inflammatory and Other Activities:

Physicochemical and Energetic Properties

- Thermal Stability : 1-(3-Chlorophenyl)-1H-tetrazole decomposes exothermically (ΔH = -141.7 kJ/mol), with thermal stability influenced by intermolecular interactions (N...H, Cl...H) .

- Detonation Performance : This tetrazole derivative has a detonation pressure of 5.4 GPa, outperforming traditional explosives like TNT (4.5 GPa) due to high nitrogen content .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.